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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of racemic ketamine and its S-enantiomer,

esketamine, for the treatment of depression. It synthesizes data from clinical trials and meta-

analyses to offer an objective overview of their comparative efficacy, mechanisms of action,

and experimental protocols.

Introduction and Regulatory Status
Depression is a significant global health challenge, with a substantial number of patients not

responding to conventional antidepressant therapies, a condition known as treatment-resistant

depression (TRD).[1][2] In recent years, glutamatergic modulators, particularly ketamine and its

derivatives, have emerged as revolutionary, rapid-acting treatments for this population.[1][3]

Racemic Ketamine: A mixture of two enantiomers, S-ketamine (esketamine) and R-ketamine

(arketamine), it has been used as an anesthetic for decades.[4] Its application for depression is

considered off-label and is typically administered via intravenous (IV) infusion. Due to its off-

label status, ketamine infusions are often not covered by insurance.

Esketamine: The S-enantiomer of ketamine, developed specifically for psychiatric use. In 2019,

the U.S. Food and Drug Administration (FDA) approved esketamine, marketed as Spravato®,

as a nasal spray for adults with TRD, to be used in conjunction with an oral antidepressant.

This approval makes it a more accessible treatment option, often covered by insurance plans.
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Comparative Efficacy
Both treatments have demonstrated rapid and significant efficacy in reducing depressive

symptoms in patients with TRD. However, direct head-to-head comparisons suggest potential

differences in the magnitude and speed of effect, with several studies indicating that

intravenous ketamine may be more potent and faster-acting.

Data Summary from Comparative Studies
The following tables summarize quantitative data from meta-analyses and retrospective clinical

studies. The primary outcome measure cited is the Montgomery-Åsberg Depression Rating

Scale (MADRS), a standard tool in depression trials.

Table 1: Response and Remission Rates (Meta-Analysis Data)

Metric
Racemic Ketamine
(IV)

Esketamine
(Intranasal)

Source

Response Rate Ratio 3.01 1.38

Remission Rate Ratio 3.70 1.47

Dropout Rate Ratio 0.76 (Lower) 1.37 (Higher)

A 2019 meta-analysis

pooling data from 24

trials (1877

participants) indicated

that intravenous

racemic ketamine

demonstrated greater

overall response and

remission rates

compared to

intranasal esketamine.

Table 2: Head-to-Head Clinical Data (Retrospective Study)
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Metric
Racemic Ketamine
(IV)

Esketamine
(Intranasal)

Source

Reduction in QIDS-

SR16 Score
49.2% 39.6%

Onset of Significant

Improvement
After 1st Treatment After 2nd Treatment

A 2025 retrospective

study at McLean

Hospital comparing

111 patients on IV

ketamine and 42 on

intranasal esketamine

found that IV ketamine

led to a greater and

faster reduction in

depressive symptoms

as measured by the

Quick Inventory of

Depressive

Symptomatology –

Self-Report (QIDS-

SR16).

Table 3: Meta-Analysis of Head-to-Head Observational Studies
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Outcome
Odds Ratio
(OR) vs. IN
Esketamine

95%
Confidence
Interval (CI)

P-value Source

Response Rate 1.26 0.92 - 1.71 0.15

Remission Rate 1.31 0.93 - 1.86 0.12

A meta-analysis

of seven

observational

studies (915

patients) found a

non-significant

trend favoring IV

ketamine over

intranasal

esketamine for

both response

and remission

rates. The

authors noted

that IV ketamine

might act faster,

though large-

scale

randomized

controlled trials

are needed for

confirmation.

Mechanism of Action
While both compounds share a primary mechanism, nuances in their pharmacological profiles

may contribute to differences in efficacy and side effects.

The principal antidepressant action of both ketamine and esketamine stems from their activity

as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is part of
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the glutamate system. This action is distinct from traditional antidepressants that target

monoamine systems (serotonin, norepinephrine, dopamine).

The Glutamatergic Pathway:

NMDA Receptor Blockade: Ketamine and esketamine block NMDA receptors on GABAergic

interneurons.

Disinhibition of Glutamate: This blockade reduces the activity of the interneurons, leading to

a surge of glutamate release.

AMPA Receptor Activation: The glutamate surge activates another type of receptor, the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Synaptogenesis: This cascade leads to the release of Brain-Derived Neurotrophic Factor

(BDNF) and activation of the mTOR signaling pathway, ultimately promoting synaptogenesis

and reversing the synaptic deficits caused by chronic stress and depression.

Esketamine has a higher affinity for the NMDA receptor compared to R-ketamine, making it a

more potent NMDA receptor antagonist. Some research also suggests that ketamine and its

enantiomers interact with other receptors, including opioid, sigma, and kappa receptors, which

may contribute to the overall therapeutic effects and side-effect profiles.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron Synaptic Cleft

Postsynaptic Neuron

Glutamate

NMDA ReceptorAMPA Receptor

Activation

Ketamine / Esketamine

Antagonism (Blockade)

↑ BDNF Release

↑ mTOR Signaling

↑ Synaptogenesis &
Neural Plasticity

Click to download full resolution via product page

Caption: Simplified signaling pathway for Ketamine and Esketamine.

Experimental Protocols
Clinical trials for both racemic ketamine and esketamine share common methodologies,

focusing on patients with TRD who have failed to respond to at least two previous

antidepressant treatments.

Key Components of a Typical Phase 3 Trial Protocol:
Participant Selection:
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Inclusion Criteria: Adults (18-65 years) with a diagnosis of Major Depressive Disorder

(MDD) without psychotic features, confirmed by DSM-5 criteria. History of non-response to

≥2 oral antidepressants in the current episode. A baseline MADRS score indicating at least

moderate-to-severe depression (e.g., >25).

Exclusion Criteria: History of psychosis, substance use disorder (particularly ketamine),

uncontrolled hypertension, or other significant medical conditions that would contraindicate

treatment.

Study Design:

Phase: Typically a randomized, double-blind, placebo-controlled or active-comparator trial.

Induction Phase: A 4-week double-blind treatment period where patients receive the

investigational drug or placebo. For esketamine, this is often twice weekly. For IV

ketamine, dosing frequency can vary.

Maintenance Phase: Responders may enter a longer-term maintenance or randomized

withdrawal phase to assess the durability of the antidepressant effect.

Intervention and Dosing:

Racemic Ketamine: Typically administered as an intravenous (IV) infusion of 0.5 mg/kg

over 40 minutes.

Esketamine: Administered as an intranasal spray with flexible dosing (e.g., 56 mg or 84

mg) under medical supervision. Patients self-administer the doses and are monitored for

at least two hours post-treatment due to risks of sedation and dissociation.

Outcome Measures:

Primary Efficacy Endpoint: The change from baseline in the MADRS total score at the end

of the 4-week induction phase.

Secondary Endpoints: Response rates (≥50% reduction in MADRS score), remission rates

(e.g., MADRS score ≤12), changes in suicidality scores (e.g., from the MADRS), and

patient-reported outcomes.
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Safety and Tolerability: Assessed by monitoring adverse events, vital signs (especially

blood pressure), and psychotomimetic or dissociative effects using scales like the

Clinician-Administered Dissociative States Scale (CADSS).
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Caption: Typical workflow for an Esketamine Phase 3 clinical trial.

Conclusion
Both intravenous racemic ketamine and intranasal esketamine are potent, rapid-acting

treatments for TRD that work primarily through NMDA receptor antagonism. Clinical evidence

suggests that while both are effective, intravenous ketamine may offer a more robust and faster

antidepressant response. However, esketamine holds the significant advantages of being FDA-

approved and administered via a less invasive nasal spray, which improves accessibility and

potential for insurance coverage. The choice between these therapies in a clinical setting may
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depend on factors such as the severity of depression, the need for rapid onset, treatment

setting resources, cost, and regulatory approval. Future large-scale, randomized controlled

trials are necessary to confirm the comparative efficacy and long-term safety of these important

therapeutic options.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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